molecular formula C16H18O2S B14117989 Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- CAS No. 101431-40-7

Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)-

Cat. No.: B14117989
CAS No.: 101431-40-7
M. Wt: 274.4 g/mol
InChI Key: AZICHRGEWDKLBL-UHFFFAOYSA-N
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Description

Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a tert-butyl group and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- typically involves the sulfonylation of tert-butylbenzene. One common method includes the reaction of tert-butylbenzene with phenylsulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

On an industrial scale, the production of Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(1,1-dimethylethyl)-4-(methylsulfonyl)-
  • Benzene, 1-(1,1-dimethylethyl)-4-(ethylsulfonyl)-
  • Benzene, 1-(1,1-dimethylethyl)-4-(propylsulfonyl)-

Uniqueness

Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts distinct electronic and steric properties compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

101431-40-7

Molecular Formula

C16H18O2S

Molecular Weight

274.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-tert-butylbenzene

InChI

InChI=1S/C16H18O2S/c1-16(2,3)13-9-11-15(12-10-13)19(17,18)14-7-5-4-6-8-14/h4-12H,1-3H3

InChI Key

AZICHRGEWDKLBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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